molecular formula C16H22BrNO3 B3174695 tert-Butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate CAS No. 954237-65-1

tert-Butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B3174695
CAS No.: 954237-65-1
M. Wt: 356.25 g/mol
InChI Key: MRYLKTAPAGPHGO-UHFFFAOYSA-N
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Description

tert-Butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group, a bromophenoxy moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-bromophenol with tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the 3-bromophenoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidine ring and the phenoxy group.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed:

    Substitution: Various substituted phenoxy derivatives.

    Oxidation: Oxidized products of the pyrrolidine ring or phenoxy group.

    Reduction: Reduced forms of the pyrrolidine ring or phenoxy group.

    Hydrolysis: 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylic acid.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structural features.

Biology:

    Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.

Medicine:

    Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The bromophenoxy group can engage in halogen bonding or other non-covalent interactions, while the pyrrolidine ring may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate

Comparison:

  • Structural Differences: While these compounds share the tert-butyl ester and bromine functionalities, they differ in the nature of the aromatic or heterocyclic groups attached to the pyrrolidine or piperidine rings.
  • Reactivity: The presence of different substituents can significantly influence the reactivity and chemical behavior of these compounds.
  • Applications: Each compound may have unique applications based on its specific structural features, making them suitable for different research or industrial purposes.

Properties

IUPAC Name

tert-butyl 3-[(3-bromophenoxy)methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-8-7-12(10-18)11-20-14-6-4-5-13(17)9-14/h4-6,9,12H,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYLKTAPAGPHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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